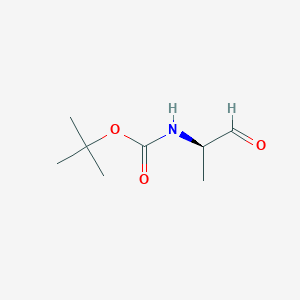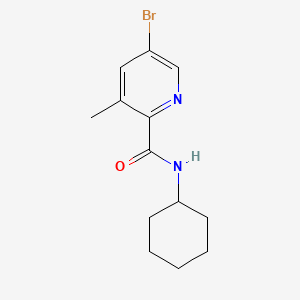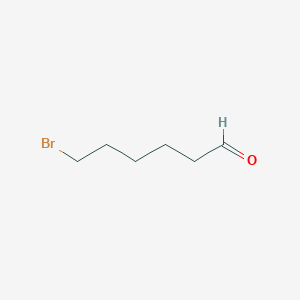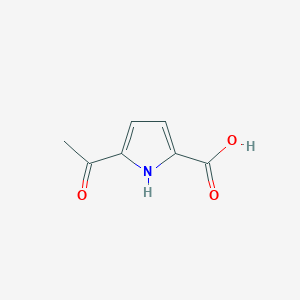
3-Cyano-4-hydroxybenzoic Acid
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of hydroxybenzoic acid derivatives can be achieved through various methods. For instance, the synthesis of 3,5-di-tert-butyl-4-hydroxybenzoic acid is performed using bismuth-based C-H bond activation and CO2 insertion chemistry, starting with a Bi(3+) complex . This method involves intermediates such as the oxyarylcarboxy dianion, which undergoes decarboxylation and can react with trimethylsilyl chloride to produce the corresponding ester . Although this synthesis is for a different derivative, it suggests that similar activation and insertion chemistry could potentially be applied to synthesize 3-cyano-4-hydroxybenzoic acid.
Molecular Structure Analysis
The molecular structure of hydroxybenzoic acid derivatives can be complex and is often characterized using techniques such as X-ray single-crystal analysis . Co-crystals involving hydroxybenzoic acids can form hydrogen-bonded networks and exhibit intermolecular interactions that stabilize their structure . While the specific molecular structure of 3-cyano-4-hydroxybenzoic acid is not detailed, the principles of hydrogen bonding and molecular interactions are likely relevant.
Chemical Reactions Analysis
Hydroxybenzoic acids can participate in various chemical reactions. For example, aminobenzoic acids can react with α,β-acetylenic γ-hydroxy nitriles to afford new classes of unnatural amino acids or undergo esterification and acetylene hydration . These reactions demonstrate the reactivity of the hydroxy and carboxy groups in these molecules, which could be extrapolated to the behavior of 3-cyano-4-hydroxybenzoic acid in similar contexts.
Physical and Chemical Properties Analysis
The physical and chemical properties of hydroxybenzoic acid derivatives can vary widely. Some derivatives form liquid crystalline phases, as seen with a copolyester based on hydroxybenzoic acid, which exhibits mesophase transitions and anisotropic behavior under polarized light . Another derivative, p-hydroxybenzoic acid p-cyano phenol ester, shows liquid crystalline properties with a specific mesomorphic temperature range . These findings suggest that 3-cyano-4-hydroxybenzoic acid could also exhibit unique physical properties, potentially including liquid crystalline behavior.
Applications De Recherche Scientifique
-
Pharmaceutical Industry
- Hydroxybenzoic acids have been found to have antioxidant, anticancer, antitumor, anti-diabetic, anti-inflammatory, antimicrobial, anticholesterolemic, antimutagenic, and antihypertensive activities .
- They are considered the most common and widely studied bioactive compounds belonging to plants’ secondary metabolites .
- The biosynthesis of simple phenolic acids derived from cinnamic acid occurs with the participation of shikimate and phenylpropanoid pathways .
-
Cosmetics Industry
-
Food Industry
-
Agriculture
-
Chemical Industry
- 4-Hydroxybenzoic acid, a type of hydroxybenzoic acid, is a key component in the manufacturing of high-performance liquid crystal polymers (LCPs) with wider and ever-increasing applications in the thermoplastic industry .
- The current production of 4-HBA is entirely based on petroleum-derived chemicals .
-
Biotechnology
Safety And Hazards
3-Cyano-4-hydroxybenzoic Acid is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause respiratory irritation and serious eye damage . It is recommended to avoid dust formation, avoid breathing mist, gas or vapors, avoid contact with skin and eyes, and use personal protective equipment .
Propriétés
IUPAC Name |
3-cyano-4-hydroxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NO3/c9-4-6-3-5(8(11)12)1-2-7(6)10/h1-3,10H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUCSFDLSLAVLBY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)C#N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20456505 | |
| Record name | 3-Cyano-4-hydroxybenzoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20456505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Cyano-4-hydroxybenzoic Acid | |
CAS RN |
70829-28-6 | |
| Record name | RP-112533 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070829286 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Cyano-4-hydroxybenzoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20456505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | RP-112533 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2PTA3WT4SI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(1R,5S)-N,N-dibenzyl-3-azabicyclo[3.1.0]hexan-6-amine](/img/structure/B1279074.png)


![Benzyl[2-(methylamino)ethyl]amine](/img/structure/B1279082.png)








